An In-depth Technical Guide to Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
An In-depth Technical Guide to Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a spirocyclic compound of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its structure and computed physicochemical parameters. Due to the limited availability of experimental data in peer-reviewed literature, this document also presents a detailed, inferred experimental protocol for its synthesis, based on established methods for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, with the CAS number 52506-21-5, is a bifunctional organic molecule featuring a protected ketone and a methyl ester.[1][2] Such spirocyclic systems are valuable intermediates in the synthesis of more complex molecular architectures, finding potential applications in medicinal chemistry and materials science. The presence of orthogonal functional groups—the ketal-protected ketone and the methyl ester—allows for selective chemical transformations, making it a versatile building block for the synthesis of diverse molecular scaffolds. This guide summarizes the known properties of this compound and provides a practical, hypothetical protocol for its laboratory-scale synthesis.
Chemical Properties
The fundamental chemical and physical properties of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate are summarized below. It is important to note that most of the available data is computationally predicted, as experimental determination has not been widely reported in the literature.
Structure and Nomenclature
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IUPAC Name: methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
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CAS Number: 52506-21-5
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Molecular Weight: 214.22 g/mol
Physicochemical Data
The following table presents a summary of the computed physicochemical properties for Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. These values are derived from computational models and provide an estimation of the compound's characteristics.
| Property | Value | Source |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 214.084124 g/mol | PubChem |
| Monoisotopic Mass | 214.084124 g/mol | PubChem |
| Topological Polar Surface Area | 61.8 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 293 | PubChem |
Note: All data in this table is computationally derived and sourced from the PubChem database.
Experimental Protocols
Inferred Synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
This proposed synthesis involves the ketalization of a commercially available starting material.
Reaction Scheme:
Caption: Proposed synthesis of Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate.
Materials:
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Methyl 2,4-dioxocyclohexane-1-carboxylate
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Ethylene glycol
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p-Toluenesulfonic acid monohydrate
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Standard laboratory glassware for organic synthesis
Procedure:
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To a solution of methyl 2,4-dioxocyclohexane-1-carboxylate in toluene, add ethylene glycol (approximately 1.1 to 1.5 equivalents).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate.
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Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.
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Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The procedure is expected to yield Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate as an oil or a low-melting solid. Characterization would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the synthesis and purification of the target compound as described in the experimental protocol.
Caption: General laboratory workflow for the synthesis and purification.
Conclusion
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a chemical intermediate with potential for further elaboration in synthetic chemistry. While experimentally determined data for this specific compound is scarce, its properties can be estimated through computational methods, and a viable synthetic route can be inferred from established procedures for similar molecules. This guide provides a foundational understanding of this compound for researchers and professionals, and the proposed synthetic protocol offers a starting point for its laboratory preparation. Further experimental investigation is warranted to fully characterize its chemical and physical properties and to explore its potential applications.
References
- 1. Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate | C11H16O5 | CID 559688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
